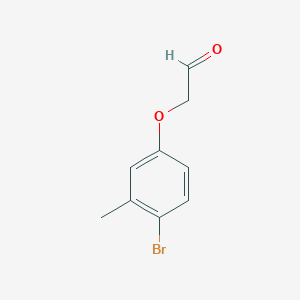
2-(4-Bromo-3-methylphenoxy)acetaldehyde
Descripción general
Descripción
2-(4-Bromo-3-methylphenoxy)acetaldehyde is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol. This compound features a bromo-substituted phenoxy group attached to an acetaldehyde moiety, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenoxy)acetaldehyde typically involves the reaction of 4-bromo-3-methylphenol with chloroacetaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of chloroacetaldehyde, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Commonly used solvents include ethanol and methanol, while catalysts like sodium hydroxide or potassium carbonate are employed to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-3-methylphenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 2-(4-Bromo-3-methylphenoxy)acetic acid.
Reduction: 2-(4-Bromo-3-methylphenoxy)ethanol.
Substitution: 2-(4-Amino-3-methylphenoxy)acetaldehyde.
Aplicaciones Científicas De Investigación
2-(4-Bromo-3-methylphenoxy)acetaldehyde has found applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-3-methylphenoxy)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the bromo-substituted phenoxy group can engage in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-3-methylphenoxy)acetaldehyde
- 2-(4-Fluoro-3-methylphenoxy)acetaldehyde
- 2-(4-Iodo-3-methylphenoxy)acetaldehyde
Uniqueness
2-(4-Bromo-3-methylphenoxy)acetaldehyde is unique due to the presence of the bromo substituent, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate for further functionalization.
Propiedades
IUPAC Name |
2-(4-bromo-3-methylphenoxy)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZCZHBWTMZWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


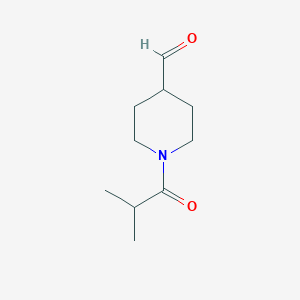
![2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline](/img/structure/B3080222.png)

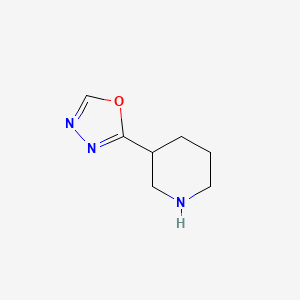

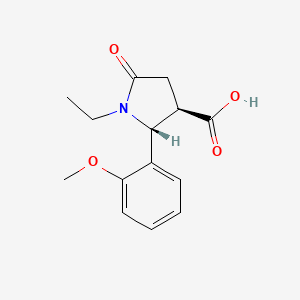

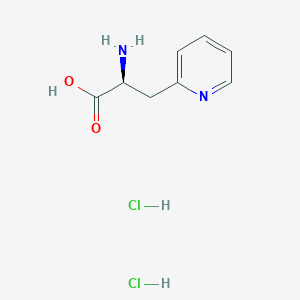


![4-[(2-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080318.png)
![4-[(4-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080320.png)
![4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B3080328.png)
![8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B3080336.png)
